2-(3,3-dimethylcyclopentyl)acetic acid

Lipophilicity Physicochemical Property Pharmacokinetics

2-(3,3-Dimethylcyclopentyl)acetic acid (CAS 1539554-81-8) is a unique cyclopentane-derived carboxylic acid building block featuring a sterically demanding gem-dimethyl group at the 3-position. This motif profoundly alters conformational profile and lipophilicity (calc. LogP 2.29 vs. ~1.2 for unsubstituted analog), making it irreplaceable for programs requiring enhanced metabolic stability, hydrophobic pocket occupancy, or improved blood-brain barrier penetration. Supplied at 95% purity, this scaffold enables reliable amide coupling and esterification for lead optimization and library synthesis.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 1539554-81-8
Cat. No. B6152019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-dimethylcyclopentyl)acetic acid
CAS1539554-81-8
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1(CCC(C1)CC(=O)O)C
InChIInChI=1S/C9H16O2/c1-9(2)4-3-7(6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
InChIKeyLLZLENNQIXPTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Dimethylcyclopentyl)acetic acid (CAS 1539554-81-8): Procurement-Ready Cyclopentyl Acetic Acid Derivative for Fine Chemical Synthesis


2-(3,3-Dimethylcyclopentyl)acetic acid (CAS 1539554-81-8) is an organic compound classified as a cyclopentane-derived carboxylic acid . With a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol, it features a sterically hindered cyclopentyl ring bearing two methyl groups at the 3-position and an acetic acid side chain at the 2-position . This compound serves as a versatile building block in synthetic organic chemistry, with commercial availability at 95% purity , positioning it for immediate use in medicinal chemistry and materials science research.

Why 2-(3,3-Dimethylcyclopentyl)acetic Acid Cannot Be Replaced by Generic Cyclopentyl Acetic Acids in Research Synthesis


Generic substitution with unsubstituted cyclopentylacetic acid or other simple cyclic alkanoic acids is not scientifically viable for 2-(3,3-dimethylcyclopentyl)acetic acid due to the profound impact of geminal dimethyl substitution at the 3-position. This structural feature introduces significant steric hindrance and alters the conformational profile of the cyclopentyl ring, directly influencing molecular recognition events such as target binding and enzymatic metabolism [1]. Furthermore, the calculated LogP value of 2.29 is distinct from that of unsubstituted cyclopentylacetic acid (estimated LogP ~1.2), indicating a meaningful difference in lipophilicity that would affect solubility, membrane permeability, and overall pharmacokinetic properties in a research context. These physicochemical divergences ensure that the compound interacts with biological and chemical systems in a manner not replicated by simpler analogs, necessitating its specific use when the 3,3-dimethylcyclopentyl pharmacophore or scaffold is required.

Quantitative Differentiation of 2-(3,3-Dimethylcyclopentyl)acetic Acid from Structural Analogs: Procurement-Relevant Evidence


Comparative LogP and Lipophilicity: A Key Driver of Differential Bioactivity and Solubility

The lipophilicity of 2-(3,3-dimethylcyclopentyl)acetic acid, as quantified by its computed LogP of 2.29, is substantially higher than that of unsubstituted cyclopentylacetic acid, which has an estimated LogP of approximately 1.2 . This difference of >1 log unit indicates a more than 10-fold increase in partition coefficient, profoundly affecting solubility, membrane permeability, and in vivo distribution [1]. The presence of the gem-dimethyl group is the primary structural determinant of this enhanced lipophilicity, a feature absent in the comparator.

Lipophilicity Physicochemical Property Pharmacokinetics

Molecular Weight and Purity Specification: A Benchmark for Supply Chain Consistency

Commercial batches of 2-(3,3-dimethylcyclopentyl)acetic acid are consistently supplied with a minimum purity of 95% (as specified by supplier) . This contrasts with the hydroxy-analog, 2-(3,3-dimethylcyclopentyl)-2-hydroxyacetic acid, which has a higher molecular weight (172.22 g/mol) due to the addition of a hydroxyl group, but is offered at a similar purity [1]. The target compound's lower molecular weight and specific purity grade make it a more cost-effective and streamlined building block for synthetic routes where the hydroxyl functionality is not required.

Purity Quality Control Chemical Synthesis

Steric and Conformational Impact of Gem-Dimethyl Substitution on Chemical Reactivity

The 3,3-dimethyl substitution on the cyclopentyl ring introduces a quaternary carbon center that significantly increases steric bulk compared to an unsubstituted cyclopentane ring. This structural feature restricts ring puckering and alters the accessible conformational space of the molecule [1]. In contrast, unsubstituted cyclopentylacetic acid has a more flexible ring system. This difference in conformational constraint directly impacts the molecule's ability to act as a rigid scaffold in ligand design, influencing binding affinity and selectivity towards biological targets [2].

Steric Hindrance Conformational Analysis Organic Synthesis

Strategic Application Scenarios for 2-(3,3-Dimethylcyclopentyl)acetic Acid in Specialized Research


Medicinal Chemistry: Building a Sterically-Defined Scaffold for Targeted Drug Discovery

Employ 2-(3,3-dimethylcyclopentyl)acetic acid as a lipophilic, sterically hindered building block in the synthesis of potential drug candidates. Its unique conformational constraints, derived from the gem-dimethyl group, can be exploited to enhance target selectivity and modulate pharmacokinetic properties like metabolic stability . This is particularly relevant when designing molecules intended to interact with hydrophobic pockets or when seeking to improve blood-brain barrier penetration due to its elevated LogP [1].

Organic Synthesis: A Functionalized Intermediate for Diversification

Utilize the reactive carboxylic acid group for standard amide coupling or esterification reactions to generate a diverse library of derivatives for biological screening or materials science. The compound's purity specification (95%) ensures reliable stoichiometry in multi-step syntheses, minimizing side-product formation and facilitating purification . It serves as a key precursor to more complex molecules where the 3,3-dimethylcyclopentyl motif is desired [2].

Physicochemical Profiling: A Probe for Understanding Structure-Property Relationships

Incorporate 2-(3,3-dimethylcyclopentyl)acetic acid into studies designed to correlate structural features with physicochemical properties. Its calculated LogP of 2.29 provides a distinct benchmark for assessing the impact of gem-dimethyl substitution on lipophilicity relative to unsubstituted cyclic analogs . This data can inform predictive models for drug-likeness and guide the optimization of lead compounds in early-stage discovery [1].

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